molecular formula C22H21N3O5S2 B3207203 N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040680-17-8

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3207203
CAS No.: 1040680-17-8
M. Wt: 471.6 g/mol
InChI Key: VBKVTFFVSCQKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 1,2,4-oxadiazole moiety linked to a thiophene ring and substituted phenyl groups. Its structure includes a 3,4-dimethoxyphenyl group (electron-donating substituents) and a 2-methylphenyl group attached to the oxadiazole ring.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-14-7-5-6-8-16(14)21-23-22(30-24-21)20-19(11-12-31-20)32(26,27)25(2)15-9-10-17(28-3)18(13-15)29-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKVTFFVSCQKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiophene ring substituted with a sulfonamide group and an oxadiazole moiety. Its structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HeLa .
  • Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry analyses demonstrated that these compounds can significantly increase the expression of pro-apoptotic factors like p53 and caspase-3 in treated cells .
  • Selectivity : Some studies suggest that modifications in the oxadiazole ring can enhance selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during treatment .

Case Studies

  • Study on Anticancer Properties : A study evaluated several 1,2,4-oxadiazole derivatives against MCF-7 and HeLa cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values as low as 0.65 µM for MCF-7 cells .
  • Molecular Docking Studies : Molecular docking simulations revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression. This suggests potential pathways through which these compounds could exert their therapeutic effects .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
1aMCF-70.65Apoptosis induction
1bHeLa2.41Cell cycle arrest
1cSK-MEL-20.75Apoptosis induction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked heterocycles with 1,2,4-oxadiazole or related cores. Below is a comparative analysis with structurally analogous molecules from the evidence:

Table 1: Key Structural and Functional Differences

Compound Name / Identifier Core Structure Substituents Reported Activity/Properties
Target Compound Thiophene-3-sulfonamide + 1,2,4-oxadiazole - N-(3,4-dimethoxyphenyl)-N-methyl
- 3-(2-methylphenyl) on oxadiazole
Not explicitly reported (inferred)
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Thiophene-3-sulfonamide + 1,2,4-oxadiazole - N-(4-methoxyphenyl)-N-methyl
- 3-(4-fluorophenyl) on oxadiazole
Not explicitly reported
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole + acetamide - 3,4-Dimethylphenyl
- Pyrazine substituent
Not explicitly reported
5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-thiadiazole-2-amine derivatives 1,3,4-Thiadiazole + tetrazole - Xylopyranosyl group
- Variable aryl substituents
Antimicrobial activity (inferred)

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxy and 2-methylphenyl groups in the target compound may enhance lipophilicity and membrane permeability compared to the 4-fluorophenyl and 4-methoxyphenyl variants in . Fluorine substituents (electron-withdrawing) could alter metabolic stability but reduce solubility relative to methoxy groups (electron-donating) .

Heterocyclic Core Variations :

  • 1,2,4-Oxadiazole (target compound) is less polar than 1,3,4-thiadiazole , which may influence pharmacokinetic properties.
  • Replacement of oxadiazole with 1,2,4-triazole (as in ) introduces additional nitrogen atoms, possibly enhancing metal coordination or hydrogen-bonding interactions .

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling of pre-formed oxadiazole and thiophene-sulfonamide units, similar to methods in . For example, refluxing with hydrazine (as in ) or thiol-mediated coupling (as in ) are common strategies.

Research Findings and Limitations

  • Pharmacological Data Gaps: None of the evidence directly reports biological data for the target compound.
  • Comparative Stability: The 1,2,4-oxadiazole core is generally more stable under acidic conditions than 1,3,4-thiadiazoles, as noted in . This could favor the target compound in oral formulations.
  • SAR (Structure-Activity Relationship) Trends : Methoxy and methyl groups (as in the target compound) are associated with improved CNS penetration in sulfonamide derivatives, whereas halogenated analogs (e.g., ) may exhibit longer plasma half-lives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of this compound?

  • Methodological Answer : The synthesis involves multi-step protocols:

  • Step 1 : Formation of the thiophene-3-sulfonamide core via sulfonation of thiophene derivatives under controlled acidic conditions.
  • Step 2 : Introduction of the 1,2,4-oxadiazole ring via cyclization of nitrile intermediates with hydroxylamine derivatives (e.g., NH2_2OH·HCl) under reflux in ethanol .
  • Step 3 : Functionalization of the 3,4-dimethoxyphenyl group using Ullmann coupling or Buchwald-Hartwig amination for N-methylation.
  • Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C for coupling reactions) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl).
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, especially for chiral intermediates .
  • HPLC-Purity Analysis : Ensure >95% purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen against microbial strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution (CLSI guidelines).

  • Anticancer Profiling : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to structurally similar compounds like thienopyrimidine-oxadiazole hybrids (Table 1) .

  • Mechanistic Studies : Use fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., COX-2 for anti-inflammatory activity).

    Table 1 : Comparative Bioactivity of Analogous Compounds

    Compound ClassKey Structural FeaturesReported Activity (IC50_{50}/MIC)Source
    Thienopyrimidine-OxadiazoleMulti-ring fused system8.2 µM (MCF-7 cells)
    Isoxazole Derivatives3,4-Dimethoxyphenyl substituent12.4 µM (Antifungal)

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Structural Confirmation : Re-verify compound purity and stereochemistry, as impurities or enantiomers can skew results .
  • Meta-Analysis : Compare data with structurally validated analogs (e.g., triazole-thioacetate derivatives in ) to identify trends in substituent effects .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR) or kinases.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corolate electronic parameters (e.g., Hammett σ values of methoxy groups) with bioactivity .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with:
  • Halogenated phenyl rings (e.g., 4-F, 4-Cl) to enhance lipophilicity.
  • Alternative heterocycles (e.g., 1,3,4-thiadiazole) replacing oxadiazole.
  • Bioisosteric Replacement : Swap the sulfonamide group with carbamate or urea to modulate solubility .

Experimental Design & Data Analysis

Q. What analytical challenges arise in stability studies, and how can they be addressed?

  • Methodological Answer :

  • Degradation Pathways : Perform forced degradation under acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions.
  • Stability-Indicating Methods : Develop UPLC methods with photodiode array detection to resolve degradation products .

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in cancer cells).
  • Pathway Enrichment Analysis : Use KEGG/GO databases to identify overrepresented targets (e.g., apoptosis vs. proliferation pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.